Hispidulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

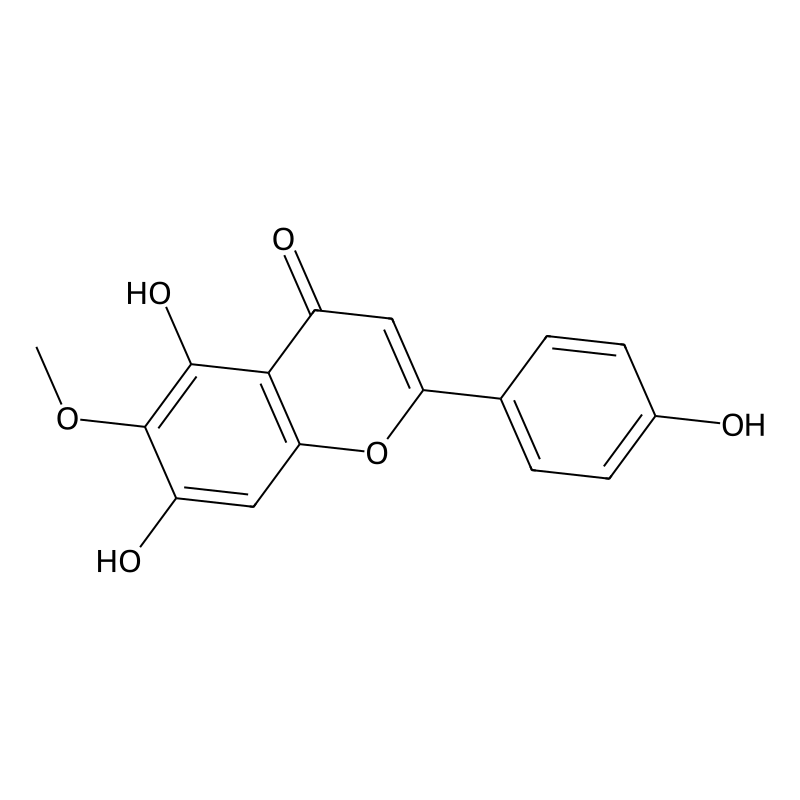

Hispidulin (4',5,7-trihydroxy-6-methoxyflavone) is a naturally occurring flavone distinguished by a key methoxy group at the C6 position. This structural feature differentiates it from more common, structurally related flavones such as apigenin (which lacks the C6-methoxy group) and scutellarein (which has a C6-hydroxyl group). While sharing broad activities with other flavonoids, including anti-inflammatory and neuroprotective properties, Hispidulin's unique substitution pattern is critical for its specific interactions with biological targets like the benzodiazepine (BZD) receptor and its distinct metabolic profile, making it a targeted compound for specialized studies in neuropharmacology and drug metabolism.

References

- [1] Kavvadias, D., et al. (2003). The flavone hispidulin, a benzodiazepine receptor ligand with positive allosteric properties, traverses the blood-brain barrier and exhibits anticonvulsive effects. British Journal of Pharmacology, 140(4), 771-781.

- [2] He, J., et al. (2017). Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative. Molecules, 22(11), 1897.

- [3] Mena, P., et al. (2014). The pig cecum model for the study of biotransformation of dietary polyphenols. In: Preedy, V.R. (eds) Processing and Impact on Active Components in Food. Academic Press.

- [4] Hinton, T., & Johnston, G. A. R. (2017). Flavonoid Actions on Receptors for the Inhibitory Neurotransmitter GABA. In: Davies, J., & Brown, D. (eds) GABAA Receptors. Springer, Cham.

Substituting Hispidulin with its close structural analogs, apigenin or scutellarein, is inadvisable for many experimental designs due to the profound functional impact of the C6-methoxy group. This single moiety significantly alters the compound's metabolic fate; for instance, Hispidulin is metabolized to scutellarein via O-demethylation, indicating a different pharmacokinetic profile and residence time as the parent compound compared to direct administration of scutellarein. This methylation also modifies its lipophilicity and steric profile, leading to distinct binding affinities and modulatory effects on key targets such as GABA-A receptors, where Hispidulin acts as a positive allosteric modulator while apigenin shows more complex actions. Therefore, for studies focused on specific receptor subtype modulation, reproducible pharmacokinetic behavior, or structure-activity relationships, direct substitution introduces critical, uncontrolled variables.

References

- [1] He, J., et al. (2017). Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative. Molecules, 22(11), 1897.

- [2] Jäger, A. K., & Saaby, L. (2011). Flavonoids and the CNS. Molecules, 16(2), 1471-1485.

- [3] Hinton, T., & Johnston, G. A. R. (2017). Flavonoid Actions on Receptors for the Inhibitory Neurotransmitter GABA. In: Davies, J., & Brown, D. (eds) GABAA Receptors. Springer, Cham.

- [4] Błaszczyk, A., et al. (2013). The metabolic stability of selected flavonoids. Postepy Hig Med Dosw (Online), 67, 1032-1040.

Enhanced Metabolic Stability Compared to its Hydroxylated Analog, Scutellarein

The C6-methoxy group of Hispidulin provides a significant metabolic shield compared to the C6-hydroxyl group of its primary metabolite, scutellarein. In a study using a pig cecal microflora model, which mimics the human large intestine, Hispidulin was almost completely converted to scutellarein via O-demethylation within 24 hours. This demonstrates that the parent Hispidulin molecule has a defined metabolic pathway and half-life that differs from scutellarein, which is subject to more rapid phase II metabolism (e.g., glucuronidation) at its free hydroxyl group.

| Evidence Dimension | Metabolic Conversion Pathway |

| Target Compound Data | Hispidulin undergoes O-demethylation to scutellarein. |

| Comparator Or Baseline | Scutellarein possesses a free C6-hydroxyl group, making it directly available for conjugation. |

| Quantified Difference | Hispidulin's stability is defined by the rate of O-demethylation, whereas scutellarein's is determined by direct conjugation. |

| Conditions | Ex-vivo pig cecal microflora incubation model. |

For in vivo or long-term cell culture studies, selecting Hispidulin provides more controlled exposure to the parent compound, offering more reproducible results than using scutellarein, which is cleared more rapidly.

Distinct Benzodiazepine (BZD) Receptor Binding Affinity vs. Common Flavones

Hispidulin demonstrates specific and potent interaction with the central benzodiazepine (BZD) receptor, a site on the GABA-A receptor complex. It inhibits the binding of the BZD antagonist flumazenil with an IC50 of 1.3 µM. This positions it as a specific positive allosteric modulator. In contrast, apigenin, while also interacting with the GABA-A receptor, has shown more complex and sometimes weaker or negative modulatory effects in different assays, highlighting that the C6-methoxy group is a critical determinant for potent, positive modulation at this site.

| Evidence Dimension | IC50 for Flumazenil Binding Inhibition |

| Target Compound Data | 1.3 µM |

| Comparator Or Baseline | Apigenin (weaker and more complex activity reported). |

| Quantified Difference | Hispidulin has a defined, micromolar IC50 for positive allosteric modulation at the BZD site. |

| Conditions | In vitro binding assay with Xenopus oocytes expressing various GABA-A receptor subtypes. |

Researchers studying GABA-A receptor pharmacology require the specific modulatory profile of Hispidulin; substituting with apigenin would introduce a different mechanism of action and potency, confounding experimental results.

Superior DMSO Solubility for Simplified Stock Preparation and Handling

Hispidulin exhibits significantly higher solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing high-concentration stock solutions in biological research. Technical datasheets report Hispidulin's solubility in DMSO to be approximately 30-60 mg/mL. In contrast, datasheets for its close analog, apigenin, often report lower solubility in DMSO, typically around 2-5 mg/mL. This difference of over 10-fold is a critical handling parameter.

| Evidence Dimension | Solubility in DMSO (mg/mL) |

| Target Compound Data | ~30-60 mg/mL |

| Comparator Or Baseline | Apigenin (~2-5 mg/mL) |

| Quantified Difference | Over 10-fold higher solubility than apigenin. |

| Conditions | Standard laboratory conditions for dissolving in DMSO. |

The higher solubility of Hispidulin allows for the preparation of more concentrated, stable stock solutions, reducing solvent-induced artifacts in cell-based assays and simplifying serial dilutions for dose-response experiments.

Probing Specific GABA-A Receptor Subtypes in Neuropharmacology

Due to its documented activity as a positive allosteric modulator at the benzodiazepine site with a specific IC50 value, Hispidulin is the appropriate choice for studies aiming to differentiate the effects of flavonoid modulation at GABA-A receptors. Its distinct profile compared to apigenin allows for precise structure-activity relationship (SAR) studies.

Pharmacokinetic Studies on Flavonoid O-Methylation and Metabolism

Hispidulin serves as an ideal parent compound for investigating the impact of O-methylation on flavonoid bioavailability and metabolic fate. Its known conversion to scutellarein provides a clear metabolic pathway to study, making it superior to scutellarein for understanding the effects of this initial metabolic step on overall clearance and activity.

High-Throughput Screening (HTS) and Assay Development Workflows

The significantly higher solubility of Hispidulin in DMSO makes it a more process-friendly option for applications requiring concentrated stock solutions, such as high-throughput screening or complex dose-response matrix experiments. Its use minimizes the volume of organic solvent added to aqueous assay systems, reducing the risk of solvent-induced toxicity or artifacts compared to less soluble analogs like apigenin.

References

- [1] Møller, A. M., et al. (2011). Hispidulin, a positive allosteric modulator of the GABAA receptor, has a brain-penetrating and anticonvulsant effect. British Journal of Pharmacology, 163(1), 181-196.

- [2] He, J., et al. (2017). Total Synthesis and Metabolic Stability of Hispidulin and Its d-Labelled Derivative. Molecules, 22(11), 1897.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Atif M, Ali I, Hussain A, Hyder Sv, Khan FA, Maalik A, Farooq U. PHARMACOLOGICAL ASSESSMENT OF HISPIDULIN - A NATURAL BIOACTIVE FLAVONE. Acta Pol Pharm. 2016 May-Jun;73(3):565-78. Review. PubMed PMID: 27476273.

3: Zhang L, Wei K, Xu J, Yang D, Zhang C, Wang Z, Li M. Belamcanda chinensis (L.) DC-An ethnopharmacological, phytochemical and pharmacological review. J Ethnopharmacol. 2016 Jun 20;186:1-13. doi: 10.1016/j.jep.2016.03.046. Epub 2016 Mar 23. Review. PubMed PMID: 27032710.

4: Atif M, Ali I, Hussain A, Hyder SV, Niaz B, Khan FA, Maalik A, Farooq U. PHARMACOLOGICAL ASSESSMENT OF HISPIDULIN--A NATURAL BIOACTIVE FLAVONE. Acta Pol Pharm. 2015 Sep-Oct;72(5):829-42. Review. PubMed PMID: 26665389.

5: Moufid A, Eddouks M. Artemisia herba alba: a popular plant with potential medicinal properties. Pak J Biol Sci. 2012 Dec 15;15(24):1152-9. Review. PubMed PMID: 23755405.

Explore Compound Types

C7H6N2O4

C7H6N2O4